Galectin-9 is primarily expressed in various tissues, including the spleen, liver, and lungs. Its expression can be induced by pro-inflammatory cytokines such as interferon-beta and interferon-gamma. In terms of classification, Galectin-9 belongs to the tandem-repeat subfamily of galectins, which also includes Galectin-4, -8, and -12. The distinct CRDs of Galectin-9 exhibit varying affinities for different glycan structures, influencing its biological activity .
The synthesis of recombinant Galectin-9 typically involves the expression of the protein in Escherichia coli BL21 cells. The purification process often employs affinity chromatography techniques using lactose-agarose or glutathione-Sepharose columns. The purity of the recombinant protein is assessed through SDS-PAGE analysis. Additionally, galectins can be secreted via non-conventional pathways, including exosome-associated release mechanisms .
Galectin-9's structure features two CRDs: the N-terminal CRD and the C-terminal CRD. These domains are responsible for binding to specific carbohydrate ligands. The amino acid sequences of these domains show only 39% similarity, suggesting distinct binding properties. The linker peptide connecting these domains varies in length among isoforms: long (58 amino acids), medium (26 amino acids), and short (14 amino acids). This structural diversity contributes to its functional versatility in biological systems .
Galectin-9 participates in various biochemical interactions that influence cellular behavior. It can bind to glycoproteins such as programmed cell death protein 1 (PD-1) and T-cell immunoglobulin mucin-3 (TIM-3), modulating immune responses by promoting T cell apoptosis or enhancing immune tolerance. The binding affinity varies between its CRDs; notably, the C-terminal CRD shows a stronger interaction with PD-1 compared to the N-terminal CRD .
The mechanism of action for Galectin-9 involves its interaction with specific receptors on immune cells. Upon binding to PD-1 or TIM-3 on T cells, Galectin-9 induces apoptosis or inhibits T cell activation through complex signaling pathways. This process is crucial for maintaining immune homeostasis and preventing excessive inflammatory responses . Experimental data indicate that Galectin-9 can form complexes with PD-1 and TIM-3, leading to enhanced immunosuppressive effects in tumor microenvironments .
Galectin-9 is soluble in aqueous solutions and exhibits stability under physiological conditions. Its molecular weight ranges from 34 to 39 kDa depending on the isoform used. The protein shows high specificity for certain carbohydrates due to its CRDs' distinct binding affinities. Furthermore, it has been noted that post-translational modifications such as glycosylation can affect its function and stability .
Galectin-9 has garnered attention for its potential therapeutic applications across various fields:
Galectin-9 (Gal-9), a tandem repeat-type β-galactoside-binding lectin, functions as a master regulator of immune homeostasis through its interactions with multiple glycosylated receptors. Its expression is upregulated by inflammatory cytokines (e.g., IFN-γ), positioning it at the nexus of innate and adaptive immunity [1] [5]. This section delineates key receptor-mediated pathways underpinning its immunomodulatory functions.
Gal-9 binding to T-cell immunoglobulin and mucin-domain-containing-3 (TIM-3) triggers divergent outcomes based on cellular context and disease state. In chronic viral infections (e.g., HIV) and solid tumors, this axis drives CD8⁺ T cell exhaustion characterized by:
Table 1: Impact of TIM-3/Gal-9 Axis in Disease Contexts
Disease Model | Cell Type Affected | Functional Outcome | Clinical Relevance |
---|---|---|---|
HIV Infection | CD8⁺ T cells | Impaired cytotoxic molecule expression | Disease progression biomarker |
VASTs (e.g., HNSCC) | Tumor-infiltrating T cells | Synergistic exhaustion with PD-1/TIGIT | Resistance to anti-PD-L1 therapy |
Melanoma (mouse models) | Terminally exhausted T cells | Caspase-dependent apoptosis | Reduced antitumor T cell survival |
Gal-9 binds CD44—a receptor for hyaluronic acid (HA)—to modulate leukocyte trafficking and differentiation:
Gal-9’s interaction with Dectin-1 (a C-type lectin receptor) reprograms macrophage phenotypes:
Table 2: Gal-9-Mediated Macrophage Polarization Outcomes
**Stimulus/Condition | Signaling Pathway | Macrophage Phenotype | Functional Consequence |
---|---|---|---|
Tumor Microenvironment | Dectin-1/STAT1/miR-155 inhibition | M2 (IL-10⁺, Arg-1⁺) | Tumor growth promotion |
M. tuberculosis infection | Dectin-1/caspase-1/IL-1β | Pro-inflammatory | Enhanced bacterial clearance |
Exogenous Gal-9 (peri-implantitis) | Unclear | M2 (tissue-reparative) | Reduced bone resorption |
Gal-9 interfaces with multiple checkpoint pathways through glycan-dependent interactions:
Table 3: Gal-9 Interactions with Immune Checkpoint Molecules
**Interaction Partner | Binding Domain on Gal-9 | Functional Consequence | Therapeutic Relevance |
---|---|---|---|
PD-1 | C-terminal CRD | Attenuates TIM-3-mediated T cell apoptosis | Promotes exhausted T cell survival |
TIM-3 | Both CRDs | Induces T cell exhaustion/apoptosis | Target for cancer immunotherapy |
VISTA | Unspecified | Synergistic T cell inhibition | Potential dual-checkpoint blockade target |
DR3 | Unspecified | Treg activation and expansion | Requires combinatorial targeting |
Gal-9 emerges as a pleiotropic immune checkpoint modulator whose functions are context-dependent:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8